3-Amino-5-hydroxybenzoic acid hydrochloride
Overview
Description
3-Amino-5-hydroxybenzoic acid hydrochloride is a monohydroxybenzoic acid that is 3-hydroxybenzoic acid carrying an additional amino substituent at position 4 . It is an aminobenzoic acid and a monohydroxybenzoic acid .
Synthesis Analysis
The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The aminoshikimate pathway of formation of AHBA is discussed, and the AHBA synthase gene serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .Molecular Structure Analysis
The molecular formula of this compound is C7H8ClNO3 . Its molecular weight is 189.59 g/mol . The structure of 3-Amino-5-hydroxybenzoic acid (AHBA) synthase has been studied .Chemical Reactions Analysis
The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an α,β-dehydration and a stereospecific 1,4-enolization of the substrate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.59 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 189.0192708 g/mol .Scientific Research Applications
Biosynthesis of Antibiotics
3-Amino-5-hydroxybenzoic acid hydrochloride is a key precursor in the biosynthesis of various antibiotics. It has been identified as a direct precursor of the seven-carbon amino starter-unit for the biosynthesis of ansamycins, a class of antibiotics (Ghisalba & Nüesch, 1981). This compound is also involved in the biosynthesis and synthesis of other important classes of antibiotics, as indicated by studies involving the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid (Becker, 1984).
Antibiotic Production Inhibition
In the context of antibiotic production, the addition of a deuterated derivative of 3-amino-5-hydroxybenzoic acid to Streptomyces verticillatus cultures was found to inhibit the production of the antibiotic porfiromycin. This finding is significant for understanding the metabolic pathways involved in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).
Enzymatic and Genetic Studies
Research has explored the possibility of screening for ansamycin or AHBA-related antibiotic-producing strains from Actinomycetes by targeting an AHBA synthase gene. This underscores the importance of 3-amino-5-hydroxybenzoic acid in the genetic approach to antibiotic production (Hui-tu et al., 2009).
Chemical and Structural Analysis
Structural analysis of compounds related to 3-amino-5-hydroxybenzoic acid, like 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, contributes to the understanding of molecular interactions and properties, which can have implications in the development of pharmaceuticals and other chemical applications (Tahir et al., 2010).
Pathway Studies in Antibiotic Formation
Studies on the biosynthetic pathway of 3-amino-5-hydroxybenzoic acid formation, particularly in relation to ansamycin antibiotics, contribute significantly to the understanding of complex biological and chemical processes in pharmaceutical science (Kim et al., 1996).
Role in Aminoshikimate Pathway
The aminoshikimate pathway, integral to the formation of 3-amino-5-hydroxybenzoic acid and its role in ansamycin and mitomycin antibiotics, has been characterized, highlighting the importance of this compound in complex biochemical pathways (Arakawa et al., 2002).
Mechanism of Action
Target of Action
3-Amino-5-hydroxybenzoic acid hydrochloride (3-AHBA) is a metabolite in the aminoshikimate pathway . It is a precursor of the mC7N unit of ansamycin antibiotics, including ansatrienin A and geldanamycin, as well as the antitumor antibiotic mitomycin C .
Mode of Action
It is known that it plays a crucial role in the biosynthesis of ansamycin and mitomycin antibiotics . It is also involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
3-AHBA is a key component of the aminoshikimate pathway . This pathway involves the formation of 1-deoxy-1-imino-d-erythrose 4-phosphate through a transamination reaction of d-erythrose 4-phosphate . This metabolite then condenses with phosphoenolpyruvate, catalyzed by aminoDAHP synthase . The resulting compound undergoes further transformations to eventually form 3-AHBA .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The primary result of 3-AHBA’s action is the production of ansamycin and mitomycin antibiotics . These antibiotics have potent antimicrobial and antitumor properties, making 3-AHBA a critical component in their biosynthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-AHBA. Additionally, the compound’s reactions may be influenced by factors such as temperature, pH, and the presence of other substances
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Amino-5-hydroxybenzoic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the synthesis of the mC7N units, a characteristic structural component of ansamycin and mitomycin antibiotics . The compound interacts with various enzymes and proteins in the amino-shikimate pathway .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the amino-shikimate pathway . It influences cell function by participating in the synthesis of antibiotics, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the amino-shikimate pathway . It undergoes various binding interactions with biomolecules, contributes to enzyme activation, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects may be observed in these studies, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the amino-shikimate pathway . It interacts with various enzymes and cofactors in this pathway, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-amino-5-hydroxybenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXESTILCPSBCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640480 | |
Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-69-0 | |
Record name | Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14206-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-hydroxybenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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